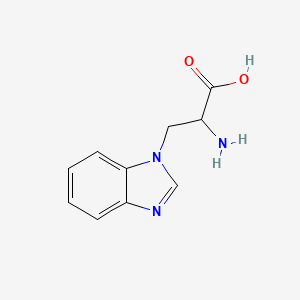
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Overview
Description
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula MoO2(C11H19O2)2. It is known for its yellow crystalline appearance and is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
The synthesis of Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of molybdenum trioxide (MoO3) with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and in the preparation of other organometallic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in thin film deposition, LED manufacturing, and other industrial processes.
Mechanism of Action
The mechanism of action of Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to coordinate with various substrates and catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In catalysis, the compound facilitates the formation and breaking of chemical bonds, leading to the desired products .
Comparison with Similar Compounds
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) can be compared with other similar organometallic compounds such as:
Molybdenum(VI) oxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but with different oxidation states.
Molybdenum(IV) oxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Lower oxidation state and different reactivity.
Other metal bis(2,2,6,6-tetramethyl-3,5-heptanedionate) compounds: Such as those of titanium, vanadium, and chromium, which have different metal centers but similar ligand environments.
Properties
IUPAC Name |
dioxomolybdenum;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Mo.2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;;/b2*8-7-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPSXHSSVOJARZ-KKUWAICFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Mo]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Mo]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40MoO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)
![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3130995.png)








![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)

